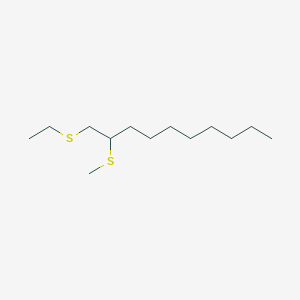
1-(Ethylsulfanyl)-2-(methylsulfanyl)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)-2-(methylsulfanyl)decane is an organic compound characterized by the presence of ethylsulfanyl and methylsulfanyl groups attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-2-(methylsulfanyl)decane typically involves the alkylation of decane with ethylsulfanyl and methylsulfanyl groups. One common method is the reaction of decane with ethylthiol and methylthiol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Ethylsulfanyl)-2-(methylsulfanyl)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original sulfides.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Ethylsulfanyl)-2-(methylsulfanyl)decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfanyl)-2-(methylsulfanyl)decane involves its interaction with specific molecular targets. The ethylsulfanyl and methylsulfanyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Methylsulfanyl)-2-(ethylsulfanyl)decane: Similar structure but with reversed positions of the ethylsulfanyl and methylsulfanyl groups.
1-(Propylsulfanyl)-2-(methylsulfanyl)decane: Contains a propylsulfanyl group instead of an ethylsulfanyl group.
1-(Ethylsulfanyl)-2-(propylsulfanyl)decane: Contains a propylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
1-(Ethylsulfanyl)-2-(methylsulfanyl)decane is unique due to its specific arrangement of ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
875483-41-3 |
|---|---|
Formule moléculaire |
C13H28S2 |
Poids moléculaire |
248.5 g/mol |
Nom IUPAC |
1-ethylsulfanyl-2-methylsulfanyldecane |
InChI |
InChI=1S/C13H28S2/c1-4-6-7-8-9-10-11-13(14-3)12-15-5-2/h13H,4-12H2,1-3H3 |
Clé InChI |
QBFFFVFBESMENU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CSCC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


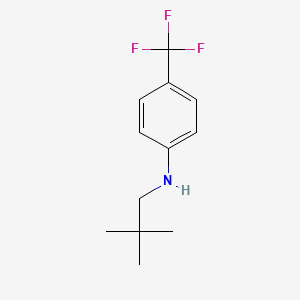
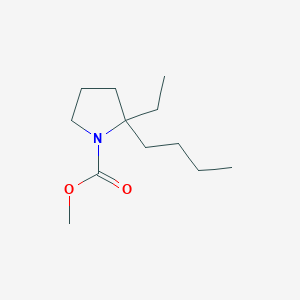
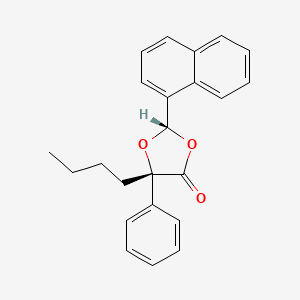
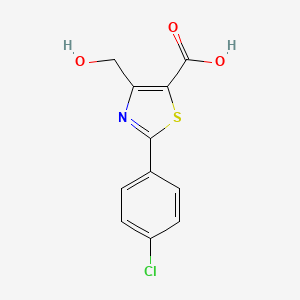

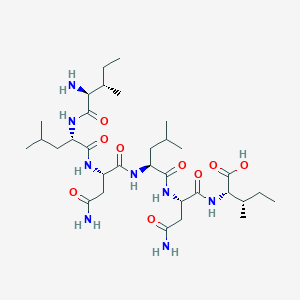
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
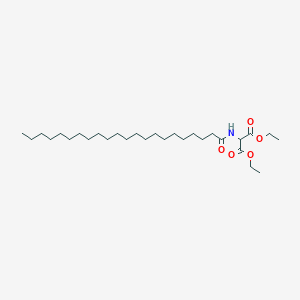
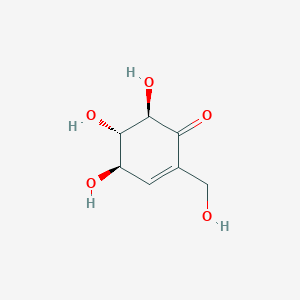
![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)

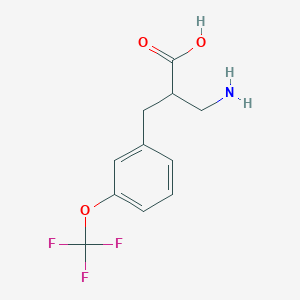
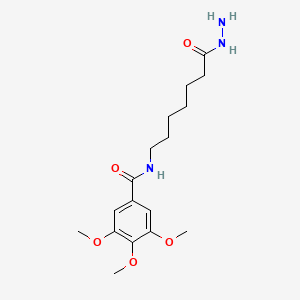
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
